molecular formula C14H16N6 B2510314 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 329901-22-6

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2510314
CAS No.: 329901-22-6
M. Wt: 268.324
InChI Key: XYPCMOMATSVHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic molecule featuring a pyrazole core linked to a 1,2,4-triazole moiety via a methylene bridge. Its structure includes a benzyl group at the 4-position of the triazole ring and a methyl substituent on both the triazole and pyrazole rings. This compound belongs to a class of nitrogen-rich heterocycles known for their versatile applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

4-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-10-17-18-14(12-8-16-19(2)13(12)15)20(10)9-11-6-4-3-5-7-11/h3-8H,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPCMOMATSVHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the formation of the triazole ring followed by the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group (-NH₂) on the pyrazole ring participates in nucleophilic substitution reactions. Key findings include:

Acylation Reactions

  • Reaction with acyl chlorides (e.g., acetyl chloride) in basic media (e.g., NaHCO₃) yields N-acylated derivatives.

  • Example:

    4-(4-Benzyl-5-methyl-triazol-3-yl)-1-methyl-pyrazol-5-amine+CH₃COClEtOH, NaHCO₃N-Acetyl derivative[1][7]\text{4-(4-Benzyl-5-methyl-triazol-3-yl)-1-methyl-pyrazol-5-amine} + \text{CH₃COCl} \xrightarrow{\text{EtOH, NaHCO₃}} \text{N-Acetyl derivative} \quad[1][7]

Reductive Amination

  • Reacts with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions to form imine intermediates, which are reduced in situ using NaBH₄ to produce secondary amines .

Reaction Conditions Yield Reference
Imine formation120°C, solvent-free91%
NaBH₄ reductionMeOH, rt, 1 h88%

Alkylation of the Triazole Ring

The benzyl group on the triazole undergoes alkylation under mild conditions:

Selective N-Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in the presence of 1 equivalent of base (e.g., K₂CO₃) to selectively alkylate the triazole nitrogen without affecting the pyrazole amine .

  • Example:

    Triazole-N+R-XBase, rtN-Alkylated triazole[2][5]\text{Triazole-N} + \text{R-X} \xrightarrow{\text{Base, rt}} \text{N-Alkylated triazole} \quad[2][5]

Key Data

  • Reagent: 2.2 equivalents alkylating agent, room temperature.

  • Product Confirmation: NMR and HRMS analysis confirmed retention of the primary amine group .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in cycloaddition reactions due to its electron-deficient nature:

Huisgen Cycloaddition

  • Reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,2,3-triazole derivatives (click chemistry).

Reaction Type Catalyst Conditions Reference
1,3-Dipolar cycloadditionCu(I), 60°CHigh regioselectivity

Functionalization via Suzuki Coupling

The benzyl group’s aromatic ring undergoes cross-coupling reactions:

Buchwald-Hartwig Amination

  • Reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd catalysts to introduce aryl amine groups .

Substrate Catalyst Yield Reference
4-BromophenylPd(OAc)₂/XPhos75%

Amine Oxidation

  • The primary amine is oxidized to a nitro group using H₂O₂/FeCl₃, though this reaction requires controlled conditions to avoid over-oxidation.

Benzyl Group Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the benzyl group to a cyclohexylmethyl moiety .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring undergoes ring-opening rearrangements:

Hydrolysis

  • Reaction with concentrated HCl at 100°C cleaves the triazole ring, forming amidine intermediates .

Comparative Reactivity Table

Reaction Type Site of Reactivity Key Reagents Outcome
AcylationPyrazole-NH₂Acyl chloridesStable amides
AlkylationTriazole-NAlkyl halidesN-Alkylated triazoles
CycloadditionTriazole ringAlkynes, Cu(I)Fused triazoles
Suzuki CouplingBenzyl aryl ringAryl halides, PdBiaryl derivatives

Mechanistic Insights

  • Nucleophilic Substitution: The pyrazole amine’s lone pair facilitates attack on electrophilic centers (e.g., acyl chlorides) .

  • Triazole Reactivity: The 1,2,4-triazole’s electron-withdrawing nature activates adjacent positions for alkylation or cycloaddition .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that compounds similar to 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine show promising antimicrobial efficacy against common pathogens .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study:
In a study involving cancer cell lines, compounds with similar structures demonstrated significant cytotoxic effects. The results indicated that these compounds could induce cell cycle arrest and promote apoptosis in tumor cells .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yield and purity. Various synthetic routes have been explored in literature, highlighting the importance of reaction conditions and reagent selection.

Research Overview:
Recent studies have focused on synthesizing novel derivatives based on the core structure of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine , assessing their biological activity through rigorous testing methodologies such as agar diffusion assays and cytotoxicity assays .

Mechanism of Action

The mechanism of action of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

4-[4-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
  • Structural Difference : Replaces the benzyl group with a 1,3-benzodioxol-5-ylmethyl substituent.
  • This modification could enhance solubility or metabolic stability compared to the benzyl analog .
MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)
  • Structural Difference : Incorporates a thiophene-substituted triazole and a thiazole ring.
  • Functional Impact : This compound acts as a dual inhibitor of Mortalin and PARP1, critical targets in cancer therapy. The thiophene and thiazole moieties contribute to enhanced π-π stacking and hydrogen-bonding interactions, which are absent in the benzyl-triazole-pyrazole analog .
OAM Ligand (4-{4-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine)
  • Structural Difference : Substitutes the benzyl group with a 3-(imidazol-1-yl)propyl chain.
  • Functional Impact : The imidazole-propyl side chain introduces basicity and coordination capacity, making this compound suitable for metal-binding applications or enzyme inhibition (e.g., carbonic anhydrase) .

Pyrazole-Modified Analogs

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
  • Structural Difference : Lacks the triazole ring entirely, retaining only the pyrazole core with a 4-methoxyphenyl substituent.
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
  • Structural Difference : Features a chloro-substituted pyrazole and an ethyl group, diverging from the triazole-pyrazole scaffold.
  • Functional Impact : Chlorine enhances electronegativity, which could improve binding to hydrophobic pockets in biological targets .

Electronic and Optoelectronic Comparisons

PPZ-3TPT and PPZ-4TPT
  • Structural Basis : These phenazine-triazole derivatives incorporate electron-withdrawing (CF₃) or donating (OMe) groups on the triazole-phenyl ring.
  • Optoelectronic Impact : Substituents significantly shift emission wavelengths; electron-withdrawing groups (e.g., CF₃) red-shift emission due to stabilized excited states, whereas electron-donating groups (e.g., OMe) exhibit blue shifts. The benzyl-triazole-pyrazole analog may exhibit intermediate electronic properties, depending on its substituents .
ST Derivatives (Dimethylbis(4-(4-phenyl-5-(4-X-phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane)
  • Structural Basis : Silicon-bridged triazole compounds with tunable X-substituents (CF₃, Me, tBu, OMe).
  • Application : Used as electron-transport materials in OLEDs. The benzyl-triazole-pyrazole analog, if functionalized similarly, could serve as a lighter, more flexible alternative for optoelectronic devices .

Tabulated Comparison of Key Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Reference
4-(4-Benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine Benzyl, methyl (triazole/pyrazole) C₁₅H₁₇N₇ 295.35 g/mol Potential kinase inhibition, OLEDs
4-[4-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine Benzodioxolylmethyl, methyl C₁₅H₁₅N₇O₂ 325.33 g/mol Enhanced solubility, metabolic stability
MortaparibMild Thiophene, thiazole C₁₇H₁₇N₇OS₂ 407.49 g/mol Mortalin/PARP1 inhibition (cancer)
OAM Ligand Imidazolylpropyl C₁₃H₁₈N₁₀ 338.35 g/mol Metal coordination, enzyme inhibition
PPZ-3TPT CF₃, phenazine C₃₃H₂₂F₃N₇ 586.57 g/mol Deep-blue OLED emitter

Biological Activity

The compound 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 329901-22-6) is a member of the triazole and pyrazole families, which are known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit significant anti-inflammatory effects. Research indicates that derivatives of triazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Celecoxib21.533.336.45
4-(4-benzyl...TBDTBDTBD

In a study comparing various triazole derivatives, it was found that certain compounds demonstrated a higher selectivity towards COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine have been evaluated in various cancer cell lines. Preliminary data suggest that it possesses selective cytotoxicity towards specific leukemic cells at nanomolar concentrations.

Cell LineIC50 (µM)
Human Leukemic T-cellsTBD
Non-cancerous CellsTBD

These findings indicate potential for further development as an anticancer agent .

Case Study 1: Anti-inflammatory Efficacy

In an experimental model using carrageenan-induced paw edema in rats, compounds similar to 4-(4-benzyl... demonstrated significant reduction in edema compared to controls. The study highlighted the ability of these compounds to inhibit pro-inflammatory markers such as TNF-alpha and IL-6 .

Case Study 2: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of various triazole derivatives, including our compound of interest. The results showed that it effectively inhibited cell proliferation in leukemic cells while exhibiting lower toxicity in normal cells. This selectivity is crucial for therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthetic Yields for Analogous Compounds

PrecursorReaction ConditionsYield (%)Reference
5-Phenyl-1-pentanolPOCl₃, 120°C, 4h78
4-ChlorobenzohydrazideKOH, EtOH reflux, 6h65
1-Methylpyrazole-4-amineNaH, DMF, 60°C, 2h82

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Bond length (C-N)1.34 Å
Dihedral angle (triazole)2.3°
R factor0.031

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.